4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide
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Overview
Description
4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a pyrido[1,2-A]pyrimidinyl moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyrido[1,2-A]pyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidinyl core.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrido[1,2-A]pyrimidinyl intermediate with the benzamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of advanced materials. Its unique chemical properties may lend themselves to applications in materials science, such as the creation of novel polymers or coatings.
Mechanism of Action
The mechanism by which 4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[4-methylphenyl]benzamide: Lacks the pyrido[1,2-A]pyrimidinyl moiety, making it less complex.
N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide: Lacks the chloro group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the chloro group and the pyrido[1,2-A]pyrimidinyl moiety in 4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide makes it unique. This combination of functional groups can confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H20ClN3O3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-chloro-N-[4-methyl-3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-9-10-28-22(11-15)26-20(13-23(28)29)14-31-21-12-19(8-3-16(21)2)27-24(30)17-4-6-18(25)7-5-17/h3-13H,14H2,1-2H3,(H,27,30) |
InChI Key |
POLWWNXPEPLHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)COC3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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